1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol
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Overview
Description
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrobenzoquinoline core substituted with a nitrophenylazo group and hydroxyl groups. Its molecular formula is C17H15N3O3, and it is known for its vibrant color due to the azo group.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the benzoquinoline structure.
Reduction and Hydroxylation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the azo group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The hydroxyl groups on the quinoline ring can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound’s vibrant color makes it useful in dye manufacturing and as a colorant in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-6-methylbenzo[H]quinoline: This compound lacks the azo and hydroxyl groups, making it less reactive and less versatile in chemical reactions.
1,2,3,4-Tetrahydro-6-propylbenzo[H]quinoline: Similar to the methyl derivative, this compound also lacks the azo and hydroxyl groups, limiting its applications in scientific research.
The presence of the azo and hydroxyl groups in this compound makes it unique and more versatile compared to its analogs .
Properties
CAS No. |
94023-26-4 |
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Molecular Formula |
C19H16N4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H16N4O4/c24-14-8-11-9-16(22-21-12-4-6-13(7-5-12)23(26)27)18-15(19(11)20-10-14)2-1-3-17(18)25/h1-7,9,14,20,24-25H,8,10H2 |
InChI Key |
WVJOJDCLAFKLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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